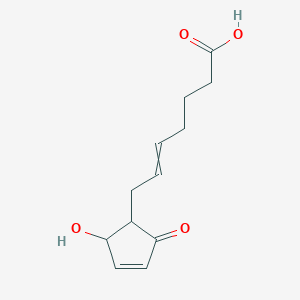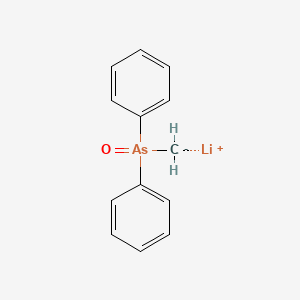
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid is a complex organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes a cyclopentene ring with hydroxy and oxo functional groups, and a heptenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid can be achieved through multiple steps involving various chemical reactions. One common method involves the use of commercially available suberic acid as a starting material. The key steps include:
Friedel-Crafts Reaction: A ZnCl₂ catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione.
Methylation: Sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid.
Reduction and Piancatelli Rearrangement: Sequential reduction followed by ZnCl₂ catalyzed Piancatelli rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial synthesis.
化学反応の分析
Types of Reactions
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
科学的研究の応用
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence pathways related to inflammation and pain .
類似化合物との比較
Similar Compounds
Latanoprost Acid: A prostaglandin analog with similar structural features, used in the treatment of glaucoma.
Dinoprostone: Another prostaglandin analog with applications in labor induction.
Uniqueness
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and medicinal research.
特性
CAS番号 |
59781-38-3 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
7-(2-hydroxy-5-oxocyclopent-3-en-1-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H16O4/c13-10-7-8-11(14)9(10)5-3-1-2-4-6-12(15)16/h1,3,7-10,13H,2,4-6H2,(H,15,16) |
InChIキー |
ZBKAPEADTXFMSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(C1O)CC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)



![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)


![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)

![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)

